BenchChemオンラインストアへようこそ!

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Isoxazole chemistry Structure-activity relationship Medicinal chemistry building blocks

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class. Its core structure features two isoxazole rings linked by an acetamide bridge, with a 4-methoxyphenyl substituent on the 5-position of one ring.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 953255-64-6
Cat. No. B2379434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
CAS953255-64-6
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NOC=C3
InChIInChI=1S/C15H13N3O4/c1-20-12-4-2-10(3-5-12)13-8-11(17-22-13)9-15(19)16-14-6-7-21-18-14/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyZLWXKKKTRPHRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide (CAS 953255-64-6) – Compound Class and Procurement Profile


N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class. Its core structure features two isoxazole rings linked by an acetamide bridge, with a 4-methoxyphenyl substituent on the 5-position of one ring [1]. This class has been explored for biological activity, including as heat shock protein 90 (HSP90) inhibitors with anti-HIV potential [2]. The compound is primarily distributed by specialized chemical suppliers as a building block for medicinal chemistry and biological screening.

Why N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide Cannot Be Interchanged with Generic Isoxazole Acetamides


Within the 2-isoxazol-3-yl-acetamide family, small structural modifications—including the nature and position of aryl substituents—produce large shifts in biological potency and selectivity. For example, among fifteen closely related analogues, only a subset achieved >80% HIV-1 inhibition at non-cytotoxic concentrations, and the lead compound 2l exhibited a ~3.5-fold superior therapeutic index over the clinical HSP90 inhibitor AUY922 [1]. These SAR data demonstrate that even minor changes in the substitution pattern on the isoxazole and acetamide moieties can abolish or invert activity, making unqualified generic substitution scientifically unsound.

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide – Quantitative Differentiation Evidence vs. Closest Comparators


Structural Differentiation from the 2-Isoxazol-3-yl-Acetamide Series: Substitution Pattern

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is distinguished from the 15 compounds (2a–o) in the seminal HSP90 inhibitor series by its combination of an N-isoxazol-3-yl acetamide moiety and a 5-(4-methoxyphenyl)isoxazole ring [1]. In that series, compounds with a 4-methoxyphenyl substituent (e.g., 2l) exhibited >80% HIV-1 inhibition at their highest non-cytotoxic concentration, while many other substitution patterns were inactive [1]. The target compound retains this favourable 4-methoxyphenyl motif but replaces the terminal group of 2l with an isoxazol-3-yl moiety, a modification not directly studied in the published SAR but one that can be rationally expected to alter HSP90 binding, solubility, and metabolic stability based on class-level trends [2].

Isoxazole chemistry Structure-activity relationship Medicinal chemistry building blocks

Cytotoxicity and Selectivity Window Inference from Class Data

No direct cytotoxicity data are available for N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide. However, within the same chemotype, the 4-methoxyphenyl-bearing compound 2l exhibited a CC50 of >100 µM against TZM-bl cells and an IC50 of 28.7 µM against HIV-1, yielding a therapeutic index approximately 3.5-fold better than the second-generation HSP90 inhibitor AUY922 [1]. This suggests that the 4-methoxyphenyl-isoxazole scaffold can provide a usable selectivity margin, but the replacement of the terminal group in the target compound introduces uncertainty that must be experimentally resolved.

Cytotoxicity HIV-1 HSP90 inhibition Selectivity index

Target Engagement: HSP90 Inhibition vs. Other Isoxazole Amide Chemotypes

The 2-isoxazol-3-yl-acetamide series, including compounds with a 4-methoxyphenyl group, has been mechanistically characterized as HSP90 inhibitors that attenuate HIV-1 LTR-driven gene expression without directly inhibiting viral enzymes (Reverse Transcriptase, Integrase, Protease) [1]. This contrasts with other isoxazole amide chemotypes that act via COX-2 inhibition (e.g., some 3,5-diaryl isoxazole amides with IC50 values of 0.24–1.30 µM against COX-2) [2] or p38 MAP kinase inhibition [3]. The target compound, by virtue of its dual-isoxazole structure, is more likely to align with the HSP90 series, but direct target engagement data are required to confirm this classification.

HSP90 inhibitor Anti-HIV therapy Target engagement Mechanism of action

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide – Recommended Application Scenarios


SAR Expansion of HSP90-Targeting Isoxazole Acetamides for Anti-HIV Lead Optimization

This compound is suitable as a building block for structure-activity relationship (SAR) studies extending the 2-isoxazol-3-yl-acetamide HSP90 inhibitor series. Its 4-methoxyphenyl group is associated with >80% antiviral activity in the parent series, while the N-isoxazol-3-yl terminus offers an unexplored vector for modulating potency, solubility, and metabolic stability [1].

Selectivity Profiling Against Other Isoxazole-Responsive Targets (COX-2, p38 MAPK)

Given that distinct isoxazole amide subclasses inhibit COX-2 (IC50 0.24–1.30 µM) [2] and p38 MAP kinase [3], this compound can serve as a chemical probe to assess target selectivity across these pharmacologically relevant enzymes, helping define the selectivity fingerprint of the dual-isoxazole scaffold.

In Vitro Cytotoxicity and Therapeutic Window Assessment in HIV-1 Infection Models

The closest analogue 2l demonstrates a CC50 >100 µM and a therapeutic index ~3.5-fold superior to AUY922 in TZM-bl cells [1]. Testing the target compound in identical assays will determine whether the N-isoxazol-3-yl modification preserves or improves this selectivity margin.

Quote Request

Request a Quote for N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.